6,7-dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid
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Overview
Description
6,7-dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused-ring structure, which includes two nitrogen atoms and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2,6-diaminopyridine, the compound can be synthesized through a series of steps involving methylation, oxidation, and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce dihydro-naphthyridines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
6,7-dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Shares the naphthyridine core but lacks the specific functional groups of 6,7-dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid.
Quinolines: Similar heterocyclic structure but with different nitrogen atom positioning.
Isoquinolines: Another related structure with distinct properties due to the arrangement of nitrogen atoms.
Uniqueness
This compound is unique due to its specific functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
2386792-81-8 |
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Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
6,7-dimethyl-5-oxo-1,6-naphthyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-6-5-9-7(10(14)13(6)2)3-4-8(12-9)11(15)16/h3-5H,1-2H3,(H,15,16) |
InChI Key |
RVLTXZRFLOZONP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=N2)C(=O)O)C(=O)N1C |
Purity |
95 |
Origin of Product |
United States |
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